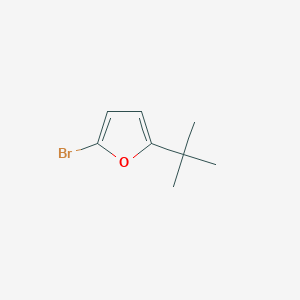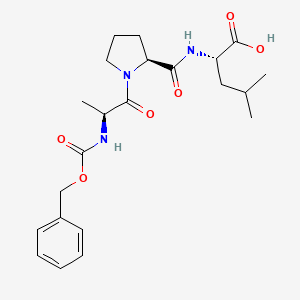
Z-Ala-pro-leu-OH
Vue d'ensemble
Description
Z-Ala-Pro-Leu (dicyclohexylammonium) salt, also known as Cbz-Ala-Pro-Leu (Cbz-APL), is an N-terminal carboxybenzyl blocked tripeptide . It is used in solid phase peptide synthesis (SPPS) .
Synthesis Analysis
The synthesis of Z-Ala-Pro-Leu involves several steps, including the protection and deprotection of functional groups . It is produced by companies like Ningbo Inno Pharmchem Co., Ltd .Molecular Structure Analysis
Z-Ala-Pro-Leu has the molecular formula C22H31N3O6 . The structure of this compound can be found in databases like PubChem .Physical And Chemical Properties Analysis
Z-Ala-Pro-Leu has a molecular weight of 614.82 . It is a solid substance used in peptide synthesis and is stored at -20°C .Applications De Recherche Scientifique
Conformational Analysis in Peptides
The scientific applications of Z-Ala-Pro-Leu-OH and its derivatives primarily revolve around understanding peptide conformations. Research has shown that certain derivatives, such as (αMe)Leu, can adopt fully extended conformations in crystal structures and solution, which is uncommon for protein amino acids. This insight is vital for understanding peptide secondary structures and their potential applications in designing novel peptides and proteins (Toniolo et al., 1994).
Enzyme Inhibition and Activation
Peptide derivatives including this compound have been used to study enzyme inhibition. For instance, Z-Pro-Leu-Ala-NHOH has shown potent inhibitory activity against vertebrate collagenase, a type of metalloenzyme. Understanding these interactions can lead to the development of new therapeutic agents targeting specific enzymes (Odake et al., 1990).
Safety and Hazards
When handling Z-Ala-Pro-Leu, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Mécanisme D'action
Target of Action
Z-Ala-Pro-Leu-OH is a tripeptide that has been studied for its potential inhibitory activity against certain enzymes. The primary target of this compound is the angiotensin I-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure .
Mode of Action
The interaction of this compound with its target involves the formation of multiple bonds and hydrophobic interactions with residues in the active site pockets of ACE . This interaction results in the inhibition of ACE, thereby potentially influencing the regulation of blood pressure.
Biochemical Pathways
Given its potential inhibitory activity against ace, it is likely that it impacts the renin-angiotensin system, a key regulatory pathway for blood pressure .
Result of Action
The primary molecular effect of this compound is the inhibition of ACE, which can lead to a decrease in the production of angiotensin II, a potent vasoconstrictor . This could potentially result in vasodilation and a reduction in blood pressure.
Propriétés
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O6/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29)/t15-,17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMZHRRIVIEDCX-SZMVWBNQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Fluorobenzyl)-N-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3210732.png)
![N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5-phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3210734.png)
![2-Methoxy-1-(2-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)ethanone](/img/structure/B3210737.png)

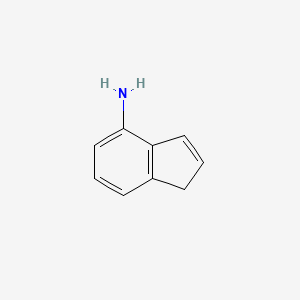
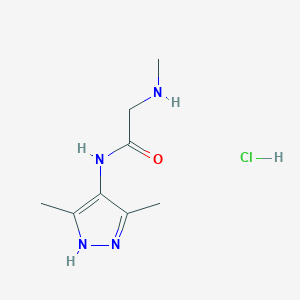



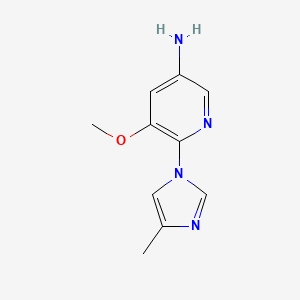
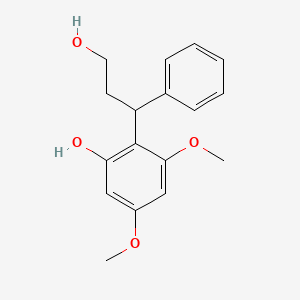
![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3210787.png)
